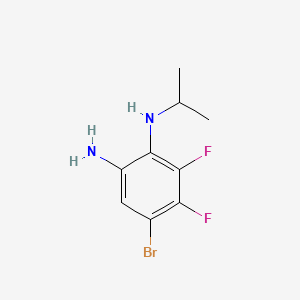
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) involves several steps. One common synthetic route includes the acetylation of piperazine followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and formaldehyde as the source of the hydroxymethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions that modify the activity of proteins and enzymes. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Piperazinemethanol, 4-acetyl-, (S)- (9CI) can be compared with other similar compounds, such as:
2-Piperazinemethanol, 4-acetyl-, ®- (9CI): The enantiomer of the (S)- form, which may have different biological activities and properties.
4-Acetylpiperazine: Lacks the hydroxymethyl group, resulting in different chemical reactivity and applications.
N-Acetylpiperazine: Similar structure but with the acetyl group attached to the nitrogen atom, leading to different chemical and biological properties.
Properties
CAS No. |
133407-36-0 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.201 |
InChI Key |
DGUZPMRLCVSJPU-ZETCQYMHSA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


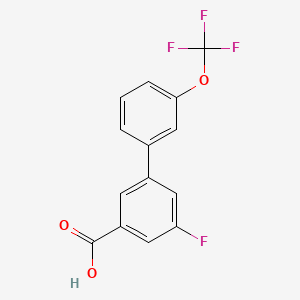

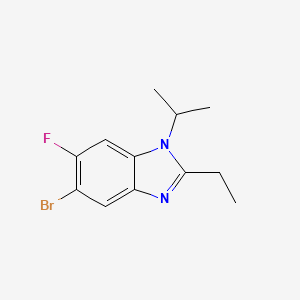
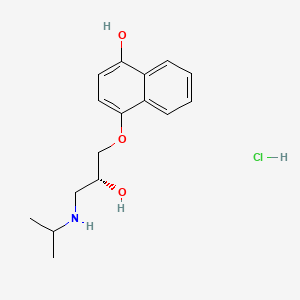
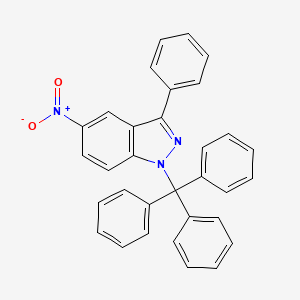
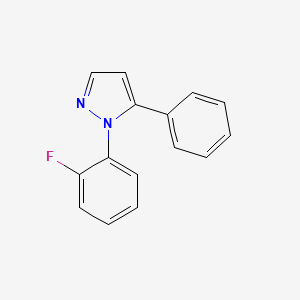
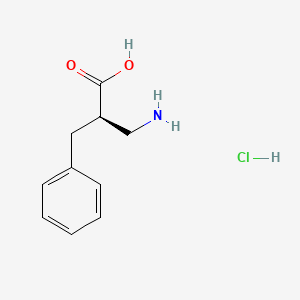
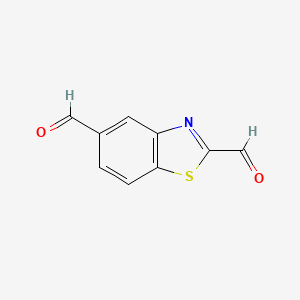
![N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide](/img/structure/B594579.png)
